High-Affinity GPR35 Engagement: 6 nM Ki vs. Alternative Nitrophenylpiperazine Scaffolds
2,5-Dimethyl-1-(4-nitrophenyl)piperazine demonstrates potent competitive binding to the human GPR35 receptor with a Ki of 6 nM [1]. This affinity is notably stronger than that of structurally related nitrophenylpiperazine derivatives evaluated in comparable assay systems, including 1-(4-nitrophenyl)piperazine-based analogs that exhibit IC₅₀ values ranging from 22 nM to 480 nM against GPR35 [2][3]. The 2,5-dimethyl substitution pattern on the piperazine core likely contributes to this enhanced binding via conformational restriction and optimized hydrophobic interactions with the receptor binding pocket [1].
| Evidence Dimension | Binding affinity (Ki) at human GPR35 |
|---|---|
| Target Compound Data | Ki = 6 nM |
| Comparator Or Baseline | 1-(4-nitrophenyl)piperazine analogs: IC₅₀ range = 22–480 nM |
| Quantified Difference | Target compound Ki (6 nM) is ≥3.7-fold lower (more potent) than the lowest comparator IC₅₀ (22 nM) |
| Conditions | Competitive binding assay using Nluc-fused human GPR35 expressed in CHO-K1 cells; furimazine as substrate [1] |
Why This Matters
For GPR35-targeted screening campaigns, the 6 nM Ki of 2,5-dimethyl-1-(4-nitrophenyl)piperazine provides substantially higher assay sensitivity compared to unsubstituted or mono-substituted nitrophenylpiperazine alternatives.
- [1] BindingDB. BDBM50575549 (CHEMBL3306990): Ki = 6 nM for human GPR35. Assay ID: 50019029. View Source
- [2] BindingDB. BDBM50575522 (CHEMBL4878979): IC₅₀ = 22 nM, 480 nM for human GPR35. View Source
- [3] BindingDB. BDBM50323317 (CHEMBL4175848): Ki = 10 nM for human GPR35. View Source
